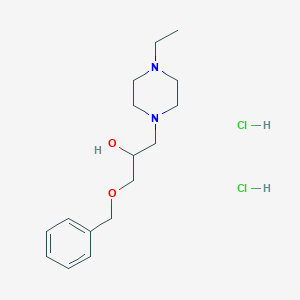![molecular formula C18H22N4O2 B5009314 2-(3,4-dimethoxyphenyl)-N-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5009314.png)
2-(3,4-dimethoxyphenyl)-N-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives typically involves multistep chemical reactions including cyclization, chlorination, and aminization processes. For instance, derivatives have been synthesized by cyclization of specific precursors in the presence of Ni(NO3)2, highlighting the crucial role of metal catalysts in the formation of the pyrazolopyrimidine scaffold (Repich et al., 2017). Additionally, the use of ultrasound has been explored to efficiently synthesize substituted pyrazolo[1,5-a]pyrimidine derivatives, showcasing an innovative approach to enhancing reaction rates and yields (Kaping et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives has been elucidated using techniques such as X-ray crystallography, demonstrating the presence of various substituents that influence the compound's physical and chemical properties. For example, the structure of certain derivatives was confirmed through single-crystal X-ray diffraction, providing insights into the compound's geometrical configuration and potential interaction sites (Liu et al., 2016).
Chemical Reactions and Properties
Pyrazolopyrimidine derivatives participate in various chemical reactions, including N-alkylation and cyclization, leading to a diverse array of structural variants with different biological activities. The ability to undergo regioselective synthesis and form different substituted products highlights the versatility of these compounds in chemical synthesis (Drev et al., 2014).
Mécanisme D'action
Target of Action
The compound, also known as 2-(3,4-dimethoxyphenyl)-N-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, primarily targets Neutral Sphingomyelinase 2 (nSMase2) . nSMase2 is a therapeutic target to regulate ceramide production in various disease conditions .
Mode of Action
The compound interacts with nSMase2 and inhibits its activity . The inhibition of nSMase2 leads to a decrease in ceramide production, which can have various downstream effects depending on the cellular context .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingolipid metabolism pathway . By inhibiting nSMase2, the compound reduces the production of ceramides, which are key components of this pathway .
Pharmacokinetics
Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The inhibition of nSMase2 and the subsequent decrease in ceramide production can have various molecular and cellular effects. For example, ceramides play a role in cell signaling and apoptosis, so reducing their levels could potentially affect these processes .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-11(2)19-17-8-12(3)20-18-10-14(21-22(17)18)13-6-7-15(23-4)16(9-13)24-5/h6-11,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYDOLVNJSXQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC(C)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[isopropyl(methyl)amino]ethyl 2,2-diphenylpropanoate hydrochloride](/img/structure/B5009232.png)



![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5009275.png)
![4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide](/img/structure/B5009283.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B5009289.png)
![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009300.png)
![2-[benzyl(2-chloro-6-fluorobenzyl)amino]ethanol](/img/structure/B5009307.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009316.png)
![(4aS*,8aR*)-2-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5009330.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5009333.png)

![2-{[4-(2-chlorophenoxy)butyl]amino}ethanol](/img/structure/B5009357.png)